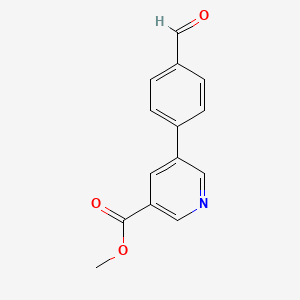

Methyl 5-(4-formylphenyl)nicotinate

Description

Overview of Nicotinate (B505614) Derivatives in Organic and Medicinal Chemistry

Nicotinate derivatives, which are derived from nicotinic acid (also known as niacin or vitamin B3), are a well-established class of compounds with diverse applications. researchgate.netnih.gov In organic chemistry, they serve as versatile intermediates in the synthesis of a wide array of organic compounds due to the reactivity of the pyridine (B92270) ring and the carboxylate group. researchgate.netchemistryjournal.net

In the realm of medicinal chemistry, nicotinate derivatives have been explored for a variety of therapeutic purposes. They have shown potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2). nih.gov Furthermore, various derivatives have been investigated for their analgesic, anti-tuberculosis, and insecticidal properties. researchgate.netchemistryjournal.net The ability to modify the core nicotinic acid structure allows for the fine-tuning of their biological activity. nih.gov

Significance of Formylphenyl Moieties in Scaffold Design

The formylphenyl group, which consists of a formyl (or aldehyde) group attached to a phenyl ring, is a crucial component in the design of molecular scaffolds. britannica.com The aldehyde group is a versatile functional group that can participate in a wide range of chemical reactions, making it an excellent handle for further chemical modifications. ontosight.ai

This reactivity is particularly valuable in drug design and the synthesis of complex organic materials. stereoelectronics.org For instance, the formyl group can readily undergo reactions like Schiff base condensation and Suzuki-Miyaura cross-coupling, which are fundamental for creating new carbon-carbon and carbon-nitrogen bonds. smolecule.com This allows for the construction of elaborate molecular architectures with specific biological targets or material properties.

The formylphenyl moiety is a key building block in the synthesis of various biologically active compounds and functional materials. For example, it is a precursor in the synthesis of some benzofuranones, which exhibit a range of biological activities. mdpi.com It is also used in the creation of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. smolecule.com

Academic and Research Importance of Methyl 5-(4-formylphenyl)nicotinate

The academic and research importance of this compound stems from its hybrid structure, which combines the beneficial properties of both nicotinate derivatives and formylphenyl moieties. This makes it a valuable intermediate for synthesizing novel compounds with potential therapeutic applications.

Researchers are actively exploring the use of this compound in the development of new drugs. For instance, derivatives of similar structures, such as 5-formyl-pyrrolo[3,2-b]pyridine derivatives, have been investigated as potent and selective inhibitors for specific protein kinases, which are important targets in cancer therapy. nih.gov The presence of the reactive aldehyde group in this compound allows for its incorporation into larger, more complex molecules with tailored biological activities.

Scope and Objectives of Research on the Compound

Current and future research on this compound is focused on several key objectives. A primary goal is to fully elucidate its synthetic accessibility and reactivity, establishing efficient and scalable methods for its preparation. Another major objective is to explore its potential as a scaffold in the design and synthesis of novel therapeutic agents. This involves using the formyl group as a point of diversification to create libraries of new compounds that can be screened for various biological activities.

Furthermore, researchers are investigating the incorporation of this compound into advanced materials. The unique electronic and structural properties of the molecule make it a candidate for the development of novel organic materials with applications in electronics and photonics. The overarching aim is to leverage the distinct chemical characteristics of this compound to drive innovation in both medicine and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO3 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

methyl 5-(4-formylphenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)13-6-12(7-15-8-13)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |

InChI Key |

UMGIZNVMJSDMCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 5 4 Formylphenyl Nicotinate and Analogous Structures

Introduction of the 4-Formylphenyl Moiety

The formation of the carbon-carbon bond between the nicotinate (B505614) ring and the 4-formylphenyl group is a critical step. Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to achieve this transformation efficiently.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl groups. rsc.orgyoutube.com This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or ester, catalyzed by a palladium complex. youtube.com In the synthesis of Methyl 5-(4-formylphenyl)nicotinate, this would involve the reaction between methyl 5-halonicotinate (e.g., methyl 5-bromonicotinate) and 4-formylphenylboronic acid.

A closely related synthesis, that of methyl 5-(4-methoxyphenyl)nicotinate, demonstrates the viability of this approach. prepchem.com In that synthesis, methyl 5-bromonicotinate was coupled with (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst, tetrakis(triphenylphosphine)palladium(0), and a base such as sodium carbonate. prepchem.com By substituting the methoxy-substituted boronic acid with 4-formylphenylboronic acid, the same methodology can be adapted to produce the target compound. Nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a cost-effective alternative to palladium, showing broad substrate scope, including heterocyclic compounds, in more environmentally friendly solvents. nih.govnih.gov

| Component | Example Reagent/Catalyst | Role in Reaction |

| Aryl Halide | Methyl 5-bromonicotinate | Provides the nicotinate backbone. |

| Organoboron Reagent | 4-Formylphenylboronic acid | Provides the 4-formylphenyl moiety. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates the cross-coupling reaction. |

| Base | Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) | Activates the organoboron reagent. |

| Solvent | Toluene, 2-Me-THF, t-Amyl alcohol | Provides the reaction medium. |

A summary of typical components used in a Suzuki-Miyaura reaction for the synthesis of this compound.

Direct C-H arylation has gained significant attention as a "greener" and more atom-economical alternative to traditional cross-coupling reactions. researchgate.netrsc.org This method avoids the need for pre-functionalization of one of the coupling partners (e.g., conversion to a boronic acid), as it forms the C-C bond by activating a C-H bond directly. researchgate.netrsc.org In this context, methyl nicotinate could potentially be coupled directly with a 4-halobenzaldehyde, or a 5-halonicotinate could be coupled with benzaldehyde, under the right catalytic conditions. Direct arylation polymerization (DArP) has been successfully used to create conjugated polymers, demonstrating the robustness of this technique, even under aerobic conditions in eco-friendly solvents like anisole. rsc.orgnih.gov

Formylation, the introduction of a formyl (-CHO) group, can also be achieved through various methods. While not a direct arylation, Vilsmeier-Haack or Gattermann-Koch type reactions are classic methods for formylating aromatic rings, though their application to a pre-formed biaryl system would depend on regioselectivity.

Esterification Methods for Methyl Nicotinate Formation

The methyl ester functional group of the target molecule is typically formed through the esterification of nicotinic acid. The most common laboratory and industrial method is the Fischer esterification, which involves reacting nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, followed by refluxing. researchgate.netscholarsresearchlibrary.com The reaction mixture is then neutralized to allow for the extraction of the methyl nicotinate product. researchgate.net

Alternative and potentially greener catalysts have been explored to replace mineral acids. For instance, a MoO₃/SiO₂ solid bifunctional catalyst has been shown to be effective for this transformation, offering easier separation and reduced environmental impact compared to homogeneous catalysts like sulfuric acid. orientjchem.org Transesterification is another viable method, where an existing ester of nicotinic acid is reacted with methanol in the presence of an acid or base catalyst. googleapis.comgoogle.com

| Method | Catalyst | Advantages | Disadvantages |

| Fischer Esterification | Sulfuric Acid (H₂SO₄) | High yields, well-established. researchgate.netorientjchem.org | Corrosive, difficult catalyst removal. |

| Solid Acid Catalysis | MoO₃/SiO₂ | Recyclable catalyst, environmentally friendlier. orientjchem.org | May require higher temperatures/pressures. |

| Transesterification | Sodium Methoxide | Can be driven to completion by removing alcohol byproduct. google.com | Requires a pre-existing ester starting material. |

A comparison of common esterification methods for producing methyl nicotinate.

Chemical Transformations from Precursors

An alternative synthetic strategy involves creating the core biaryl structure with a precursor functional group that is later converted to the final aldehyde. This approach can be advantageous if the desired functional group is incompatible with the conditions of the C-C bond-forming reaction.

A common precursor strategy is the oxidation of a primary alcohol to an aldehyde. beilstein-journals.org In this pathway, the Suzuki-Miyaura coupling would be performed using methyl 5-bromonicotinate and (4-(hydroxymethyl)phenyl)boronic acid. The resulting product, Methyl 5-(4-(hydroxymethyl)phenyl)nicotinate, would then undergo selective oxidation.

This transformation is a cornerstone of organic synthesis, but it can be challenging to prevent over-oxidation to the carboxylic acid. beilstein-journals.org Modern methods offer high selectivity under mild conditions. organic-chemistry.org

TEMPO-based systems : The stable radical 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) is a highly effective catalyst for the selective oxidation of primary alcohols to aldehydes, often using a co-oxidant like sodium hypochlorite (B82951) or in aerobic oxidations catalyzed by copper or iron complexes. beilstein-journals.org

Metal-Catalyzed Oxidations : Various transition metals catalyze the selective oxidation of alcohols using environmentally benign oxidants like air or hydrogen peroxide (H₂O₂). nih.govresearchgate.net For example, a water-soluble Iridium complex can facilitate the dehydrogenative oxidation of alcohols without an external oxidant. organic-chemistry.org

Solvent-Free and Green Methods : The development of novel catalysts, such as deep eutectic solvent-based surfactants, allows for rapid and selective oxidation of alcohols to aldehydes in very short reaction times with high yields. nih.gov Iron-catalyzed oxidation of methylarenes can also directly yield arylaldehydes, representing another potential route from a methyl-substituted precursor. nih.gov

Reductive and Oxidative Manipulations of Related Functional Groups

The synthesis of this compound and its analogs often involves strategic manipulations of functional groups on the aromatic rings through oxidation and reduction reactions. These transformations are crucial for introducing the key formyl and methyl ester moieties or for modifying precursors into the desired final structure.

Oxidative Methodologies

The formyl group on the phenyl ring is a common target for oxidative synthesis, typically starting from a more readily available methyl group. The benzylic oxidation of a precursor like methyl 5-(4-methylphenyl)nicotinate is an attractive and direct strategy. nih.gov A variety of reagents and conditions can be employed for this selective transformation, each with specific advantages concerning yield, selectivity, and functional group tolerance. thieme-connect.demdpi.com

Common methods for the oxidation of methylarenes to the corresponding aldehydes include:

Cerium(IV) Salts: Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for the selective side-chain oxidation of alkyl-substituted arenes. thieme-connect.de The reaction rate is influenced by substituents on the aromatic nucleus, allowing for selective oxidation of one methyl group in polymethylated arenes. thieme-connect.de

Hypervalent Iodine Compounds: 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) is a mild and efficient reagent for oxidizing methylarenes. thieme-connect.de This method is compatible with a wide range of functional groups, including N-heterocycles and esters, and typically avoids overoxidation to the carboxylic acid. thieme-connect.de

Electrochemical Methods: Anodic oxidation offers a reagent-free approach for benzylic oxygenation. Electrochemical methods can achieve site-selective oxidation of methyl groups on heterocyclic compounds to form aromatic acetals, which can then be hydrolyzed to the desired aldehydes. nih.gov

Other Reagents: Other systems, such as 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ) and transition metal catalysts, have also been utilized for benzylic C-H oxidation. thieme-connect.demdpi.com

| Oxidizing Agent/Method | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Alkyl-substituted arenes | High selectivity for single methyl group oxidation. | thieme-connect.de |

| IBX (2-Iodylbenzoic acid) | Methylarenes with various functional groups | Mild conditions, high functional group tolerance, avoids overoxidation. | thieme-connect.de |

| Electrochemical Oxidation | Methyl benzoheterocycles | Reagent-free, high site-selectivity, forms acetal (B89532) intermediate. | nih.gov |

| N-Bromosuccinimide (NBS) / AIBN | Methyl-substituted 2-aminobenzoheterocycles | Part of a multi-step conversion via a dibromide intermediate. | researchgate.net |

Reductive Methodologies

Reductive transformations are equally important, particularly for the synthesis of precursors or for alternative routes to key functional groups. A common application is the reduction of aromatic nitro compounds to amines, which are versatile intermediates in organic synthesis. jsynthchem.comresearchgate.netnih.gov For instance, a precursor like methyl 5-(4-nitrophenyl)nicotinate could be synthesized and the nitro group subsequently reduced.

Key considerations for the reduction of nitro groups include chemoselectivity, especially in the presence of other reducible functionalities like the ester group on the nicotinate ring.

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com While Pd/C is highly effective, it can sometimes lead to the reduction of other groups. commonorganicchemistry.com Raney Nickel is a useful alternative when dehalogenation of aryl halides is a concern. commonorganicchemistry.com

Metal/Acid Systems: The use of metals like Zinc (Zn) in acidic conditions provides a mild method for reducing nitro groups to amines in the presence of other sensitive groups. commonorganicchemistry.com

Transfer Hydrogenation: This method utilizes hydrogen donors like formic acid in the presence of a catalyst. nih.gov It represents a promising approach for the efficient and green synthesis of amines from nitro compounds. nih.gov

Borohydride (B1222165) Systems: Sodium borohydride (NaBH4) on its own is a mild reducing agent that typically does not reduce nitro groups. jsynthchem.com However, its reducing power can be enhanced by using it in combination with transition metal complexes, enabling the selective reduction of nitroaromatics. jsynthchem.com

One-pot reductive amination of a nitroarene with an aldehyde is another powerful technique for forming C-N bonds and synthesizing secondary amines, which can be valuable intermediates for more complex analogs. researchgate.netnih.gov

| Reducing Agent/System | Functionality Reduced | Key Advantages | Reference |

|---|---|---|---|

| H₂ / Pd/C | Aromatic and Aliphatic Nitro Groups | High efficiency, common lab procedure. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Nitro Groups | Avoids dehalogenation of aryl halides. | commonorganicchemistry.com |

| Zinc (Zn) / Acid | Nitro Groups | Mild conditions, good for substrates with other reducible groups. | commonorganicchemistry.com |

| NaBH₄ / Ni(PPh₃)₄ | Nitro Groups | Enhanced reactivity of borohydride for chemoselective reduction. | jsynthchem.com |

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The focus is on developing methodologies that are more environmentally benign, economically viable, and efficient. inovatus.es

The key C-C bond formation in the synthesis of this compound is typically achieved via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura reaction. inovatus.esacsgcipr.org This reaction would involve coupling a derivative of nicotinic acid (e.g., methyl 5-bromonicotinate) with a phenylboronic acid derivative (e.g., 4-formylphenylboronic acid). While highly effective, traditional Suzuki couplings often use precious metal catalysts and hazardous organic solvents. acsgcipr.orgrsc.org

Recent research has focused on "greening" this pivotal reaction:

Sustainable Solvents: There is a significant trend towards replacing traditional solvents like DMF, NMP, and dioxane with more environmentally friendly alternatives. acsgcipr.orgrsc.org Studies have demonstrated the effectiveness of Suzuki reactions in greener solvents such as water, 2-MeTHF, tert-amyl alcohol, and N-Hydroxyethylpyrrolidone (HEP). acsgcipr.orgdigitellinc.comnih.govnih.govacs.org The choice of solvent can significantly impact catalyst stability and reaction efficiency. rsc.orgnih.govyork.ac.uk

Alternative Catalysts: To reduce reliance on expensive and environmentally impactful palladium, research has explored the use of more abundant base metals like nickel and copper as catalysts. acsgcipr.orgnih.govmdpi.com Nickel-catalyzed Suzuki-Miyaura couplings have shown great promise, demonstrating high reactivity and broad substrate tolerance in green solvents. nih.gov Furthermore, the development of heterogeneous and recyclable catalysts, such as palladium supported on carbon (Pd/C) or zeolites, contributes to a more sustainable process by simplifying catalyst removal and enabling its reuse. acsgcipr.orgmdpi.com

Enzymatic and Biocatalytic Approaches: Green chemistry also extends to the synthesis of the core building blocks. The industrial production of nicotinic acid, a precursor to the nicotinate ester, has traditionally involved harsh oxidative processes. researchgate.netnih.gov Biocatalytic methods, using enzymes like nitrilase to convert 3-cyanopyridine (B1664610) into nicotinic acid, offer a more sustainable alternative. frontiersin.org These enzymatic processes operate under mild conditions (room temperature and neutral pH) in aqueous media, presenting a significant green advantage over chemical methods that require high temperatures and pressures. frontiersin.orgnih.gov

| Green Chemistry Principle | Application in Synthesis | Examples & Benefits | Reference |

|---|---|---|---|

| Use of Greener Solvents | Suzuki-Miyaura Cross-Coupling | Replacing DMF/Dioxane with water, 2-MeTHF, or bio-based solvents like HEP. Reduces toxic waste. | acsgcipr.orgdigitellinc.comnih.govacs.org |

| Alternative Catalysts | Suzuki-Miyaura Cross-Coupling | Using base metals (e.g., Nickel) instead of Palladium. Reduces cost and environmental impact of precious metals. | nih.govmdpi.com |

| Catalyst Recycling | Cross-Coupling Reactions | Employing heterogeneous catalysts (e.g., Pd/C, Pd on zeolites) that can be filtered and reused. Improves process mass intensity. | acsgcipr.orgmdpi.com |

| Biocatalysis | Synthesis of Nicotinic Acid Precursor | Enzymatic conversion of 3-cyanopyridine to nicotinic acid. Operates in water at mild temperatures, avoiding harsh chemicals. | frontiersin.org |

Detailed Investigation of Chemical Reactivity and Synthetic Transformations

Reactivity of the Aldehyde Functional Group

The aldehyde group in Methyl 5-(4-formylphenyl)nicotinate is a key site for a multitude of chemical transformations, enabling the construction of diverse molecular architectures.

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Reactions)

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). wjpsonline.comderpharmachemica.com This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, followed by dehydration. wjpsonline.com The formation of the C=N double bond is a critical step in the synthesis of various heterocyclic compounds and molecules with potential biological activity. nih.gov

Similarly, the aldehyde can participate in aldol-type condensation reactions. While specific examples with this compound are not extensively detailed in the provided search results, the general reactivity of aromatic aldehydes suggests its capability to react with enolates or enol equivalents to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated systems.

Reductive Aminations and Hydride Reductions

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. organic-chemistry.org In the case of this compound, the aldehyde group can react with a primary or secondary amine to form an imine or enamine in situ, which is then reduced to the corresponding amine. organic-chemistry.orgmdpi.com This transformation can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. organic-chemistry.org The choice of reducing agent and reaction conditions can influence the selectivity and yield of the desired amine. organic-chemistry.org

Furthermore, the aldehyde group can be selectively reduced to a primary alcohol using hydride reducing agents like sodium borohydride. This reaction is generally clean and high-yielding, providing a straightforward method to introduce a hydroxymethyl group.

A comparative study on a similar molecule, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, demonstrated the applicability of reductive amination to a broad range of primary amines. nih.gov

Selective Oxidation and Carboxylic Acid Formation

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of oxidizing agents. While specific conditions for this exact molecule are not detailed, common methods for oxidizing aryl aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). A patent describes a method for oxidizing aryl methyl groups to carboxylic acids using sulfuric acid and vanadium pentoxide or manganese dioxide, which could potentially be adapted for the formyl group. google.com

Oxime and Hydrazone Derivatization

The aldehyde functionality readily reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime and with hydrazine (B178648) (N₂H₄) or its derivatives to form hydrazones. These reactions are classic derivatizations of aldehydes and are often used for characterization purposes. The formation of these C=N containing derivatives introduces new functional groups that can be further elaborated, expanding the synthetic utility of the parent molecule.

Reactions Involving the Methyl Ester Moiety

The methyl ester group on the pyridine (B92270) ring of this compound also offers a site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. Acid-catalyzed hydrolysis is also possible but is an equilibrium process.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the ester group to alter the physical or chemical properties of the molecule.

Reduction to Primary Alcohols

The selective reduction of the aldehyde functionality in this compound to a primary alcohol yields Methyl 5-(4-(hydroxymethyl)phenyl)nicotinate. This transformation is a common and crucial step in organic synthesis, allowing for the conversion of an electron-withdrawing formyl group into a versatile hydroxymethyl group. The choice of reducing agent is critical to ensure chemoselectivity, specifically targeting the aldehyde in the presence of the methyl ester on the nicotinate (B505614) ring.

Common laboratory reagents for the reduction of aldehydes include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). openstax.org Sodium borohydride is generally the preferred reagent for this specific transformation due to its milder nature and higher chemoselectivity. openstax.org It readily reduces aldehydes and ketones while being significantly less reactive towards esters, thus preserving the nicotinate moiety. openstax.org The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.

Alternatively, lithium aluminum hydride can also be used. openstax.org However, LiAlH₄ is a much more powerful reducing agent and will reduce both the aldehyde and the ester group, leading to the formation of (5-(4-(hydroxymethyl)phenyl)pyridin-3-yl)methanol. openstax.org Therefore, its use would require careful control of reaction conditions, such as low temperatures, to achieve selective reduction of the aldehyde, though this is often difficult to accomplish.

The general mechanism for reduction with sodium borohydride involves the nucleophilic addition of a hydride ion (:H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. openstax.org This forms a tetrahedral alkoxide intermediate. In a subsequent step, workup with water or a mild acid protonates the alkoxide to give the final primary alcohol product. openstax.org

Table 1: Comparison of Reducing Agents for the Synthesis of Methyl 5-(4-(hydroxymethyl)phenyl)nicotinate

| Reagent | Formula | Typical Solvents | Selectivity | Product with this compound |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | High (Aldehyde > Ester) | Methyl 5-(4-(hydroxymethyl)phenyl)nicotinate |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Low (Reduces both Aldehyde and Ester) | (5-(4-(hydroxymethyl)phenyl)pyridin-3-yl)methanol |

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine and Phenyl Rings

The reactivity of this compound in aromatic substitution reactions is dictated by the electronic properties of its two interconnected aromatic rings: the electron-deficient pyridine ring and the substituted phenyl ring.

Electrophilic Aromatic Substitution (SₑAr)

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. wikipedia.org This makes it significantly less reactive towards electrophilic attack compared to benzene. wikipedia.org The reaction is further hindered by the protonation or complexation of the pyridine nitrogen with the acid catalysts (like H₂SO₄ or Lewis acids) typically used in SₑAr, which introduces a positive charge and strongly deactivates the ring. wikipedia.org If substitution does occur, it is directed towards the C-3 and C-5 positions (meta-position). In this compound, both the C-3 (bearing the ester) and C-5 (bearing the phenyl group) positions are already substituted, making further electrophilic substitution on the pyridine ring highly unlikely under standard conditions.

Phenyl Ring: The phenyl ring is substituted with two deactivating groups: the formyl group (-CHO) and the 3-methoxycarbonyl-5-pyridinyl group. The formyl group is a strong deactivating, meta-directing group. The pyridinyl group is also electron-withdrawing and deactivating. The combined effect of these two substituents makes electrophilic substitution on the phenyl ring challenging, requiring harsh reaction conditions. Any potential substitution would be directed to the positions meta to the formyl group (C-3' and C-5').

Nucleophilic Aromatic Substitution (SₙAr)

Pyridine Ring: In contrast to SₑAr, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. nih.gov Nucleophilic aromatic substitution is common for pyridines, especially if a good leaving group is present at the C-2, C-4, or C-6 positions. nih.gov While this compound lacks a conventional leaving group like a halide, the presence of the electron-withdrawing ester and phenyl groups activates the ring. Reactions may proceed via a Meisenheimer complex intermediate. libretexts.org

Phenyl Ring: SₙAr on a phenyl ring typically requires the presence of a good leaving group (e.g., a halogen) and strong electron-withdrawing groups positioned ortho or para to it. libretexts.org The formyl group on the phenyl ring is a potent electron-withdrawing group. If a leaving group were present at the C-2' or C-6' position (ortho to the formyl group), the ring would be activated for nucleophilic substitution at that position. However, in the parent molecule, which lacks such a leaving group, standard SₙAr is not a feasible pathway. Substitution would necessitate more specialized conditions, such as those for nucleophilic substitution of hydrogen (SₙArH). scranton.edu

Table 2: Predicted Reactivity in Aromatic Substitution Reactions

| Ring | Reaction Type | Reactivity | Directing Effects of Substituents |

| Pyridine | Electrophilic (SₑAr) | Very Low | N atom and substituents deactivate the ring; C-3 and C-5 are blocked. |

| Phenyl | Electrophilic (SₑAr) | Very Low | Formyl (-CHO) is meta-directing; Pyridinyl is deactivating. |

| Pyridine | Nucleophilic (SₙAr) | Moderate | Activated by electron-withdrawing groups; requires a leaving group or SₙArH conditions. |

| Phenyl | Nucleophilic (SₙAr) | Low | Activated by -CHO group but lacks a leaving group. |

Radical Reactions and Photochemical Transformations

The presence of multiple functional groups and aromatic systems in this compound provides pathways for radical and photochemical reactions.

Radical Reactions

The 4-formylphenyl moiety is related to the well-studied tolyl radical. Research on the 4-methylphenyl radical has shown its ability to react with unsaturated hydrocarbons like isoprene. rsc.org This involves the initial addition of the aryl radical to a double bond, followed by isomerization and cyclization. rsc.org By analogy, a radical generated at the phenyl ring of this compound could be expected to participate in similar addition reactions with suitable radical traps or unsaturated partners. Radical generation could potentially be initiated through thermal or photochemical homolysis of a C-H bond, although this typically requires high energy input.

Photochemical Transformations

Photochemical reactions offer pathways for transformations that are not accessible under thermal conditions. Studies on related pyridine carboxylates provide insight into potential reactions. For instance, the UV irradiation of methyl 4-pyridinecarboxylate in methanol has been shown to result in substitution on the pyridine ring. researchgate.net In the presence of oxygen and sulfuric acid, methoxylation occurs at the 3-position. researchgate.net Under a nitrogen atmosphere, both methoxylation and hydroxymethylation take place at the 2-position. researchgate.net

These findings suggest that this compound could undergo similar photochemical substitutions on its pyridine ring. Irradiation in the presence of an alcohol like methanol could potentially lead to the introduction of methoxy (B1213986) or hydroxymethyl groups at the C-2, C-4, or C-6 positions of the pyridine ring, which are activated by the ring nitrogen. The aldehyde and ester functionalities may also participate in or be altered by photochemical processes, such as photoreduction or decarbonylation, depending on the specific reaction conditions and photosensitizers used.

Functional Group Interconversions on the Nicotinate Moiety

The methyl nicotinate portion of the molecule contains a methyl ester group, which is a versatile functional handle for a variety of chemical transformations. These interconversions allow for the synthesis of a diverse range of derivatives with modified properties.

Hydrolysis: The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(4-formylphenyl)nicotinic acid. This reaction is typically achieved under either acidic or basic conditions. Basic hydrolysis (saponification) using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent is common. The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Transesterification: The methyl ester can be converted into other esters (e.g., ethyl, propyl, or benzyl (B1604629) esters) through transesterification. This reaction is usually catalyzed by an acid or a base and involves reacting the methyl ester with an excess of the desired alcohol. The equilibrium is typically driven towards the product by removing the methanol byproduct.

Amidation: Reaction of this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide, 5-(4-formylphenyl)nicotinamide. This transformation also proceeds via a nucleophilic acyl substitution mechanism. The reaction can be carried out by heating the ester with the amine, sometimes requiring a catalyst.

Reduction: As mentioned previously, the ester group can be reduced to a primary alcohol. This requires a strong reducing agent like lithium aluminum hydride (LiAlH₄), as sodium borohydride is generally unreactive towards esters. openstax.org Complete reduction of this compound with LiAlH₄ would convert both the ester and the aldehyde, yielding (5-(4-(hydroxymethyl)phenyl)pyridin-3-yl)methanol. openstax.org

Table 3: Summary of Functional Group Interconversions of the Methyl Ester

| Reaction | Reagent(s) | Product Functional Group | Product Name Example |

| Hydrolysis | 1. NaOH, H₂O/MeOH2. H₃O⁺ | Carboxylic Acid | 5-(4-formylphenyl)nicotinic acid |

| Transesterification | Ethanol (EtOH), H⁺ or EtO⁻ | Ethyl Ester | Ethyl 5-(4-formylphenyl)nicotinate |

| Amidation | Ammonia (NH₃) | Primary Amide | 5-(4-formylphenyl)nicotinamide |

| Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol | (5-(4-formylphenyl)pyridin-3-yl)methanol |

Supramolecular Chemistry and Self Assembly of Methyl 5 4 Formylphenyl Nicotinate Derivatives

Role of Hydrogen Bonding in Molecular Recognition and Assembly

Hydrogen bonding is a primary directional force in the molecular recognition and self-assembly of supramolecular systems. bris.ac.uk In derivatives of Methyl 5-(4-formylphenyl)nicotinate, the nitrogen atom of the pyridine (B92270) ring acts as a hydrogen bond acceptor, while the formyl group can also participate in weaker C-H···O hydrogen bonds. This capability for specific and directional interactions is fundamental to creating highly ordered structures.

The process of molecular recognition, mediated by hydrogen bonds, allows molecules to selectively bind to one another. researchgate.netscilit.com For instance, the pyridine nitrogen can form strong O-H···N hydrogen bonds with complementary molecules containing hydrogen bond donors, such as carboxylic acids. This specific interaction is a reliable method for assembling co-crystals and supramolecular complexes. researchgate.net The strength and directionality of these bonds dictate the geometry and stability of the resulting assembly. In biological contexts, similar weak hydrogen bonds, like CH···O interactions, are crucial for the specific recognition of DNA sequences by proteins. nih.gov The principles observed in these complex biological systems can be applied to synthetic systems using nicotinate (B505614) derivatives to guide their assembly into predictable patterns.

Pi-Stacking Interactions in Crystal Engineering and Liquid Crystalline Systems

Pi-stacking (π–π) interactions, which are non-covalent interactions between aromatic rings, play a critical role in the crystal engineering of organic materials. researchgate.net These interactions, alongside hydrogen bonds, influence the packing of molecules in crystals and are vital for the design of materials with specific properties. researchgate.netmdpi.com In derivatives of this compound, the phenyl and pyridine rings are electron-rich π-systems capable of engaging in various stacking arrangements, including face-to-face or edge-to-face orientations.

The interplay between π–π stacking and other weak forces like hydrogen bonding is a central theme in crystal engineering. rsc.org The presence of electron-donating or electron-withdrawing groups on the aromatic rings can modulate the strength and geometry of these interactions, allowing for fine-tuning of the molecular assembly. rsc.org In the context of liquid crystals, π–π stacking contributes to the stabilization of mesophases by promoting the parallel alignment of molecules. The arrangement of aromatic cores through stacking interactions is a key factor in the formation and thermal stability of nematic and smectic phases. Furthermore, in metal-organic frameworks (MOFs), destabilizing π–π stacking interactions between aromatic linkers have been shown to influence the photoluminescence properties of the material. rsc.org

Coordination Chemistry with Metal Centers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and, potentially, the carbonyl oxygen of the formyl and ester groups in this compound derivatives make them excellent ligands for coordination with metal centers. This interaction forms the basis for constructing metal-organic frameworks (MOFs), which are porous, crystalline materials built from metal ions or clusters linked by organic molecules. mdpi.com The careful selection of metal ions and organic linkers allows for the rational design of MOFs with tunable pore sizes and functionalities for applications in gas storage, catalysis, and sensing. mdpi.comscispace.com

In MOF synthesis, ligands containing both nitrogen and oxygen donor atoms are often used to create stable, multidimensional structures. mdpi.com The nicotinate moiety can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. The geometry of the resulting framework is dictated by the coordination preferences of the metal ion and the geometry of the organic linker. researchgate.net Solvents also play a crucial role; for example, N,N-dimethylformamide (DMF) can coordinate to metal centers within the MOF structure, influencing its formation and stability. nih.govresearchgate.net

Formation of Supramolecular Hydrogen-Bonded Complexes (SMHBs)

Derivatives of aryl nicotinates readily form supramolecular hydrogen-bonded complexes (SMHBs) with complementary molecules, particularly carboxylic acids. The formation of a robust O-H···N hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is the primary driving force for the assembly of these complexes.

Research has demonstrated the formation of 1:1 intermolecular hydrogen-bonded complexes between nicotinate derivatives and various 4-alkoxybenzoic acids. nih.govrsc.orgmdpi.comnih.gov These interactions lead to the creation of new supramolecular structures with distinct properties, such as liquid crystallinity. The geometry of the resulting complex is highly dependent on the structure of the constituent molecules. For example, depending on the orientation of the nicotinate moiety, complexes with V-shaped or chair-shaped architectures can be formed. mdpi.comnih.gov Density functional theory (DFT) calculations have shown that the chair-shaped conformers are often more stable than their V-shaped counterparts. mdpi.comnih.gov The formation of these SMHBs is typically confirmed using Fourier-transform infrared spectroscopy (FT-IR), which detects shifts in the vibrational frequencies of the groups involved in hydrogen bonding. mdpi.comnih.gov

Mesomorphic Behavior and Liquid Crystalline Properties of Analogs

The self-assembly of this compound analogs, particularly through the formation of SMHBs, can lead to materials with liquid crystalline (mesomorphic) properties. nih.govrsc.org Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals, exhibiting molecular order in at least one dimension.

Supramolecular complexes formed between aryl nicotinate derivatives and 4-alkoxybenzoic acids have been shown to exhibit enantiotropic nematic phases. nih.govmdpi.comnih.gov The thermal stability and range of these liquid crystal phases are influenced by the molecular structure of the components, such as the length of the terminal alkoxy chains on the benzoic acid. nih.govrsc.org Generally, as the length of the alkoxy chain increases, the nematic mesophase stability tends to decrease. nih.govrsc.org The mesomorphic behavior of these materials is typically investigated using techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM), which reveal phase transition temperatures and allow for the identification of liquid crystalline textures, such as the characteristic Schlieren texture of the nematic phase. nih.govrsc.orgresearchgate.net

Below is a data table summarizing the mesomorphic properties of a series of supramolecular hydrogen-bonded complexes (IA-IE) formed between 4-(4-(hexyloxyphenylimino)methyl)phenyl nicotinate and 4-alkoxybenzoic acids with varying chain lengths (n).

| Complex | Alkoxy Chain Length (n) | Phase Transition Temperatures (°C) | Mesophase Stability (°C) | Mesophase Type |

|---|---|---|---|---|

| IA | 5 | Cr 102.1 N 139.5 I | 37.4 | Nematic |

| IB | 6 | Cr 105.2 N 141.6 I | 36.4 | Nematic |

| IC | 7 | Cr 101.3 N 141.1 I | 39.8 | Nematic |

| ID | 8 | Cr 108.5 N 141.3 I | 32.8 | Nematic |

| IE | 10 | Cr 114.2 N 136.6 I | 22.4 | Nematic |

Data adapted from studies on analogous aryl nicotinate derivatives. nih.gov Cr = Crystalline, N = Nematic, I = Isotropic liquid.

Rational Design of Self-Assembled Structures

The rational design of self-assembled structures involves the strategic selection and chemical modification of molecular components to control their assembly into desired architectures with specific functions. rsc.org The structure of this compound offers multiple functional sites that can be exploited for the programmed assembly of complex superstructures.

The key to rational design lies in understanding and controlling the non-covalent interactions that guide the assembly process. taylorfrancis.com By modifying the substituent groups on the phenyl or pyridine rings, it is possible to tune the hydrogen bonding, π–π stacking, and coordination capabilities of the molecule. For example, introducing additional hydrogen bond donors or acceptors can create more complex hydrogen-bonding networks. Similarly, altering the electronic properties of the aromatic rings can influence π–π stacking interactions. This targeted approach allows for the construction of materials with predictable topologies and properties, from discrete molecular cages to extended polymeric frameworks and liquid crystalline phases. rsc.org The ultimate goal is to translate the information encoded in the molecular structure into a well-defined and functional supramolecular system.

Applications As a Chemical Intermediate and Synthetic Scaffold in Advanced Research

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in organic and medicinal chemistry. sigmaaldrich.com Methyl 5-(4-formylphenyl)nicotinate serves as a key starting material for the synthesis of various complex heterocyclic systems. The aldehyde and ester functionalities provide reactive sites for a multitude of chemical transformations, including condensation, cyclization, and cross-coupling reactions.

For instance, the formyl group can readily participate in reactions like the Wittig reaction to form stilbene (B7821643) derivatives or be converted to other functional groups, paving the way for the synthesis of diverse molecular architectures. nih.govscispace.com The pyridine (B92270) nitrogen and the biphenyl (B1667301) system also offer opportunities for further functionalization and the construction of fused ring systems. This versatility allows chemists to generate libraries of novel compounds with unique three-dimensional shapes and electronic properties, which are essential for exploring new chemical spaces in drug discovery and materials science. researchgate.netresearchgate.netwiley-vch.de

Scaffold in Drug Discovery and Medicinal Chemistry Research

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of biologically active molecules. A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a range of compounds that can be tested for their therapeutic effects.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been implicated in various cancers. rsc.orgrsc.org The mutated form, ALK-2 (Activin receptor-like kinase 2), is particularly associated with the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP). nih.govijbs.orgnih.gov FOP is characterized by the abnormal formation of bone in muscles, tendons, and ligaments. ijbs.org

Researchers have utilized scaffolds similar to the core structure of this compound in the development of potent and selective ALK-2 inhibitors. nih.govnih.govnovartis.com The general strategy involves designing molecules that can fit into the ATP-binding pocket of the kinase, thereby preventing its phosphorylation activity. The biphenyl-pyridine core of this compound can be strategically modified to optimize interactions with key amino acid residues in the ALK-2 active site. For example, structure-activity relationship (SAR) studies have shown that modifications to the pyridine and phenyl rings can significantly impact the potency and selectivity of these inhibitors. nih.govembopress.org The ultimate goal is to develop drugs that can effectively block the aberrant signaling cascade responsible for heterotopic ossification in FOP patients. nih.govnih.gov

| Kinase Inhibitor Target | Associated Disease | Therapeutic Strategy |

| Anaplastic Lymphoma Kinase (ALK) | Various Cancers rsc.orgrsc.org | Inhibition of tyrosine kinase activity. rsc.org |

| Activin receptor-like kinase 2 (ALK-2) | Fibrodysplasia Ossificans Progressiva (FOP) ijbs.orgnih.gov | Selective inhibition of the mutated kinase to prevent abnormal bone formation. nih.govnih.gov |

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. nih.gov Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants. nih.govmdpi.combjcardio.co.ukhmpgloballearningnetwork.com

The pyridine-based scaffold, a key feature of this compound, has been extensively explored in the design of FXIa inhibitors. nih.govnih.gov Medicinal chemists have developed potent and selective FXIa inhibitors by optimizing the substituents on the pyridine ring to achieve strong binding to the enzyme's active site. researchgate.net Structure-activity relationship studies and X-ray crystallography have been instrumental in guiding the design of these inhibitors, leading to the discovery of compounds with improved pharmacological profiles. nih.gov The development of oral FXIa inhibitors remains an active area of research, with the goal of providing more convenient and safer treatment options for patients at risk of thrombosis. nih.govyoutube.comyoutube.com

| Factor XIa Inhibitor Development | Key Findings |

| Scaffold | Pyridine and pyridinone-based structures are effective. nih.gov |

| Optimization | Modifications to the P1, P2', and scaffold regions enhance potency and selectivity. researchgate.net |

| Mechanism | Inhibitors bind to the active site of FXIa, blocking its enzymatic activity. youtube.com |

| Clinical Potential | FXIa inhibitors show promise as anticoagulants with a reduced bleeding risk. nih.govmdpi.combjcardio.co.uk |

Retinoid-X-Receptors (RXRs) are nuclear receptors that play a vital role in regulating gene expression involved in various physiological processes, including cell growth, differentiation, and apoptosis. frontiersin.org RXR agonists, molecules that activate these receptors, have therapeutic potential in the treatment of cancer and metabolic diseases. nih.govnih.govelsevierpure.com

The core structure of this compound, with its linked aromatic rings, shares similarities with known RXR agonists. By modifying the functional groups and the linker between the aromatic systems, researchers can design novel compounds that selectively activate RXR. nih.govconsensus.app The goal is to develop "rexinoids" with improved efficacy and reduced side effects compared to existing therapies. elsevierpure.com The design of such molecules often involves computational modeling to predict their binding affinity to the RXR ligand-binding domain, followed by chemical synthesis and biological evaluation. nih.govnih.gov

While not a direct application of this compound itself, the underlying chemical principles of using substituted aromatic aldehydes are relevant in the design of allosteric modulators of hemoglobin. These modulators are being investigated for the treatment of sickle cell disease. The aldehyde group can form a Schiff base with the N-terminal valine of the α-globin chain of hemoglobin, thereby increasing its oxygen affinity and preventing the polymerization of sickle hemoglobin. This demonstrates the utility of the formylphenyl moiety as a reactive pharmacophore in drug design.

Derivatization for Analytical and Bioconjugation Studies

The aldehyde functionality of this compound makes it a valuable tool for analytical and bioconjugation studies. Aldehydes can react with a variety of nucleophiles, such as amines, hydrazines, and hydroxylamines, to form stable covalent bonds. This reactivity allows for the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to the this compound scaffold.

These derivatized molecules can then be used as probes to study biological processes or as building blocks for constructing more complex bioconjugates. For example, a fluorescently labeled derivative could be used to visualize the localization of a target protein within a cell. Similarly, a biotinylated derivative could be used for affinity purification of interacting proteins. The ability to easily derivatize this compound enhances its versatility as a research tool in chemical biology and diagnostics.

Conjugation to Oligonucleotides and Antibodies for Biosensing

The aldehyde functionality of this compound provides a convenient handle for covalent attachment to biomolecules. This is particularly useful in the development of biosensors, where specific recognition elements like oligonucleotides and antibodies are linked to reporter molecules. The formyl group can readily react with amino groups on proteins or modified oligonucleotides through reductive amination to form stable secondary amine linkages. This conjugation strategy allows for the site-specific labeling of biomolecules, which is crucial for maintaining their biological activity and ensuring the reliability of the biosensor.

Introduction of Spectroscopic Tags for Imaging and Detection

The ability to introduce spectroscopic tags is fundamental for various bioanalytical and imaging techniques. This compound can serve as a precursor for the synthesis of fluorescent dyes or other spectroscopic probes. The formyl group can be chemically modified to create a reactive site for the attachment of a fluorophore or a chromophore. Alternatively, the entire molecule can be incorporated into a larger dye structure, where the nicotinic acid and phenyl moieties can influence the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

Precursor for Materials Science Applications (e.g., organic dyes, polymers, semiconductors)

The rigid, aromatic structure of this compound makes it an attractive building block for the synthesis of advanced materials.

In the realm of organic dyes, the extended π-system of the molecule can be further elongated through chemical reactions involving the formyl group, leading to compounds with intense colors and potentially interesting photophysical properties. These dyes could find applications in textiles, organic light-emitting diodes (OLEDs), and as sensitizers in solar cells.

The bifunctional nature of the molecule also lends itself to the synthesis of polymers. The formyl group and the ester can be modified to create monomers that can be polymerized to form polyesters, polyamides, or other classes of polymers. The incorporation of the pyridine and phenyl rings into the polymer backbone can impart desirable properties such as thermal stability, rigidity, and specific electronic characteristics.

Furthermore, the potential for this molecule to be used in the development of organic semiconductors is an active area of research. The aromatic and heteroaromatic components can facilitate charge transport, a key property for semiconductor performance. By modifying the molecular structure, researchers can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to optimize charge injection and transport in electronic devices.

Role in Catalysis Research as a Ligand or Substrate

In the field of catalysis, this compound can play a dual role. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. bldpharm.com This allows it to function as a ligand in the design of metal complexes for catalysis. The electronic properties of the pyridine ring, influenced by the electron-withdrawing formylphenyl group, can be fine-tuned to modulate the catalytic activity of the metal center.

Conversely, the molecule can also act as a substrate in catalytic reactions. The formyl group is susceptible to a variety of catalytic transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in C-C bond-forming reactions like aldol (B89426) or Wittig reactions. The ester group can also be a site for catalytic hydrolysis or transesterification. Studying these transformations provides insights into catalyst performance and reaction mechanisms.

Structure Activity Relationship Sar Studies of Methyl 5 4 Formylphenyl Nicotinate Analogs

Influence of the Nicotinate (B505614) Ester Group on Molecular Interactions

The methyl nicotinate portion of the molecule plays a significant role in its interactions with biological targets. The methyl ester of niacin, known as methyl nicotinate, is recognized for its ability to penetrate the skin due to its lipophilicity, which is facilitated by the methyl group drugbank.com. Once absorbed, it often acts as a vasodilator drugbank.commedchemexpress.com.

In the context of molecular interactions, the nicotinate ester can engage in several types of non-covalent bonding:

Hydrogen Bonding: The ester carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within a binding pocket.

Modification of the ester group can significantly impact activity. For instance, changing the size of the alkyl group (e.g., from methyl to ethyl) can alter the compound's solubility, lipophilicity, and steric fit within a receptor, thereby affecting its potency and pharmacokinetic profile.

Role of the Formylphenyl Moiety in Ligand Binding and Molecular Recognition

The formylphenyl group is a critical pharmacophore that provides key interaction points for ligand binding and molecular recognition. The aldehyde (formyl) group is a versatile functional group that can participate in several important interactions.

Hydrogen Bonding: The formyl oxygen is a strong hydrogen bond acceptor, which can be pivotal for binding affinity and selectivity.

Covalent Bonding: Under certain conditions, the aldehyde can form reversible covalent bonds (e.g., Schiff bases) with amine residues like lysine (B10760008) in a protein's active site, leading to potent inhibition.

Directionality: The position of the formyl group on the phenyl ring (in this case, para) dictates the vector and orientation of these interactions, ensuring a precise fit with the target.

SAR studies on analogs often explore the replacement of the formyl group with other functionalities to probe the binding pocket's requirements.

| Modification of Formyl Group | Potential Impact on Binding | Rationale |

| Carboxylic Acid | Increased hydrogen bonding potential | Can act as both hydrogen bond donor and acceptor. |

| Hydroxymethyl | Hydrogen bond donor/acceptor | Probes for space and hydrogen bonding opportunities. |

| Cyano | Dipole interactions, hydrogen bond acceptor | Smaller, linear group that can alter electronic properties. |

| Nitro | Strong electron-withdrawing, potential H-bond acceptor | Significantly alters the electronic nature of the phenyl ring. |

These modifications help to map the electronic and steric requirements of the target's binding site.

Impact of Substituent Modifications on Pyridine (B92270) and Phenyl Rings

Modifying the substituents on both the pyridine and phenyl rings is a common strategy to fine-tune the electronic, steric, and lipophilic properties of the molecule, thereby optimizing its activity and selectivity.

Pyridine Ring Modifications:

Phenyl Ring Modifications:

Substituents on the phenyl ring can have a profound effect on the molecule's properties. Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the ring, potentially enhancing π-π stacking interactions. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) decrease the ring's electron density and can introduce new interaction points, such as halogen bonds or dipole interactions.

Systematic structural modifications have shown that both steric and electronic factors in this region can have a significant impact on potency nih.gov. The placement of these substituents is also crucial. For example, in some classes of compounds, disubstitution on the phenyl ring with small alkyl groups is essential for increasing potency nih.gov.

| Ring Position | Substituent Type | Potential Effect on Activity |

| Pyridine C2, C4, C6 | Electron-donating | Increased pKa, potential for altered H-bonding. |

| Pyridine C2, C4, C6 | Electron-withdrawing | Decreased pKa, altered electrostatic potential. |

| Phenyl (ortho to formyl) | Small alkyl group | May enhance binding through hydrophobic interactions. |

| Phenyl (meta to formyl) | Halogen | Can introduce halogen bonding and alter electronics. |

Conformational Flexibility and Its Correlation with Biological and Chemical Function

The degree of conformational flexibility can directly impact biological activity. While some flexibility is often required for a ligand to adapt to its binding site, excessive flexibility can be entropically unfavorable upon binding, leading to a decrease in affinity. Studies on other biphenyl-like systems suggest that the binding site of a target often permits some degree of conformational flexibility without a significant loss of binding affinity nih.gov.

Factors influencing the preferred conformation include:

Steric Hindrance: Substituents at the positions ortho to the inter-ring bond can restrict rotation, favoring a more twisted conformation.

Electronic Effects: The electronic nature of the rings and substituents can influence the stability of planar versus non-planar conformations.

Crystal Packing Forces: In the solid state, intermolecular forces can dictate a specific conformation that may not be the lowest energy conformation in solution.

Introducing rigidity into the molecule, for example, by bridging the two rings, can lock the molecule into a specific conformation. Comparing the activity of flexible and rigid analogs can provide valuable insights into the bioactive conformation.

Computational Approaches to Elucidate SAR (e.g., docking, QSAR)

Computational methods are invaluable tools for understanding and predicting the SAR of Methyl 5-(4-formylphenyl)nicotinate analogs.

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This technique can:

Identify key amino acid residues involved in binding.

Visualize the binding mode, including hydrogen bonds and hydrophobic interactions.

Estimate the binding affinity of different analogs, helping to prioritize which compounds to synthesize.

For example, docking studies on nicotine (B1678760) analogs have successfully predicted changes in receptor affinity based on methylation patterns nih.govnih.gov. Similarly, docking simulations of this compound analogs can reveal how modifications to the nicotinate ester, formylphenyl moiety, or ring substituents affect the binding pose and score.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be built.

2D-QSAR: Uses descriptors derived from the 2D structure.

3D-QSAR (e.g., CoMFA, CoMSIA): Uses 3D structural information to generate field-based descriptors. These models can produce contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity.

QSAR studies on related biphenyl (B1667301) and nicotinate structures have successfully created predictive models. For instance, a 3D-QSAR model for 5-(biphenyl-2-yl)-1H-tetrazole derivatives yielded a model with good predictive power for both training and test sets elsevierpure.com. Such models can be used to:

Predict the activity of virtual, unsynthesized compounds.

Provide insights into the key physicochemical properties driving activity.

Guide the design of new analogs with improved potency.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by providing a rational basis for the design of novel and more effective compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.